4,7,12,15-Tetrachloro[2.2]paracyclophane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25826-07-7 |
|---|---|
Molecular Formula |
C16H12Cl4 |
Molecular Weight |
346.1 g/mol |
IUPAC Name |
5,11,13,15-tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene |
InChI |
InChI=1S/C16H12Cl4/c17-13-7-11-3-4-12-8-15(19)10(6-16(12)20)2-1-9(13)5-14(11)18/h5-8H,1-4H2 |
InChI Key |
NPQWNPGMMVAOHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(CCC3=C(C=C1C(=C3)Cl)Cl)C=C2Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,7,12,15 Tetrachloro 2.2 Paracyclophane and Analogues
Traditional Synthetic Routes and Their Limitations
Electrophilic Substitution Approaches and Challenges in Regioselectivity
Theoretically, the most direct route to prepare 4,7,12,15-Tetrachloro[2.2]paracyclophane would be the direct chlorination of the parent [2.2]paracyclophane molecule. beilstein-journals.org However, this electrophilic substitution approach is fraught with significant challenges, primarily concerning regioselectivity. The unique structure of [2.2]paracyclophane, with its two closely spaced benzene (B151609) rings, leads to complex electronic interactions that make it difficult to control the positions of incoming substituents. beilstein-journals.orgnih.gov
Executing an electrophilic substitution on [2.2]paracyclophane typically results in a mixture of various polysubstituted isomers. beilstein-journals.org Isolating the desired 4,7,12,15-tetrachloro isomer from this complex mixture is an arduous task that requires tedious and often inefficient purification methods, such as repeated crystallization or extensive chromatographic separation. beilstein-journals.org This lack of regioselectivity and the subsequent purification difficulties make direct electrophilic substitution an impractical and low-yielding route for the specific synthesis of pure this compound. beilstein-journals.org
Advanced and Green Synthetic Protocols for this compound
To overcome the limitations of traditional methods, more advanced and sustainable synthetic strategies have been developed. These protocols focus on building the substituted paracyclophane skeleton from appropriately functionalized precursors, ensuring high regioselectivity from the outset.
H₂O₂–HBr System for Bromination of Precursors
A key advancement in the synthesis of this compound is the adoption of a green bromination method for its precursor, 2,5-dichloro-p-xylene (B72462). beilstein-journals.orgresearchgate.netnih.gov This approach utilizes a hydrogen peroxide–hydrobromic acid (H₂O₂–HBr) system in water to synthesize 1-(bromomethyl)-2,5-dichloro-4-methylbenzene with high yield and selectivity. beilstein-journals.org
This method offers significant environmental advantages over traditional bromination techniques that use molecular bromine. beilstein-journals.org Conventional methods are often hampered by the toxicity and difficult handling of bromine, its high reactivity which can lead to undesired side products, and the generation of corrosive HBr as a byproduct. beilstein-journals.org The H₂O₂–HBr system, by contrast, is organic-solvent-free and organic-waste-free, positioning it as a more sustainable and appropriate replacement for existing bromination processes. beilstein-journals.orgresearchgate.netnih.gov The system is noted for its high selectivity for monobromination. researchgate.net
Winberg Elimination–Dimerization Approaches
The core of the advanced synthesis is the Winberg elimination–dimerization reaction. beilstein-journals.orgresearchgate.net This method, a type of 1,6-Hofmann elimination, constructs the [2.2]paracyclophane framework from substituted (4-methylbenzyl)trimethylammonium hydroxides. beilstein-journals.orgorgsyn.org For the synthesis of the target compound, 2,5-dichloro-(4-methylbenzyl)trimethylammonium bromide is used as the starting material, which is converted to its hydroxide (B78521) form before dimerization occurs. beilstein-journals.org This synthetic strategy provides excellent regiospecificity, directly yielding the desired 4,7,12,15-tetrasubstituted pattern. researchgate.net
The efficiency of the Winberg elimination–dimerization step has been significantly improved by optimizing the reagents used for anion exchange. The traditional procedure employs silver oxide (Ag₂O) to convert the precursor quaternary ammonium (B1175870) bromide to the hydroxide needed for the elimination. beilstein-journals.orgorgsyn.org However, a more recent and convenient protocol utilizes an aqueous sodium hydroxide (NaOH) solution for this anion exchange. beilstein-journals.orgresearchgate.net
The use of aqueous NaOH instead of silver oxide results in a substantial improvement in the yield of this compound, approximately doubling the output to 35%. beilstein-journals.org This modification makes the process more cost-effective and efficient. Additionally, the inclusion of a polymerization inhibitor, such as phenothiazine, is critical during the reaction to prevent the formation of unwanted polymers and maximize the yield of the desired cyclophane. beilstein-journals.orgorgsyn.org
| Anion Exchange Reagent | Reported Yield of this compound | Reference |
|---|---|---|
| Silver Oxide (Ag₂O) | ~17.5% (Implied) | beilstein-journals.org |
| Aqueous Sodium Hydroxide (NaOH) | 35% | beilstein-journals.org |
Microwave-Assisted Synthesis Techniques for Alkyl-Substituted [2.2]Paracyclophanes
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, and its application to the synthesis of [2.2]paracyclophane derivatives has proven beneficial. While specifically documented for alkyl-substituted analogues rather than this compound, the principles demonstrate a promising avenue for synthesis in this chemical family. researchgate.netresearchgate.net
For instance, the microwave-assisted acylation to produce 4-propionyl-[2.2]-paracyclophane, a precursor to an alkyl-substituted version, successfully improves the yield and significantly reduces the reaction time compared to conventional heating methods. researchgate.net This protocol highlights the efficiency of microwave irradiation in driving reactions that might otherwise require lengthy heating. researchgate.netbeilstein-journals.org The optimization of such a process involves adjusting parameters like temperature, time, and reagent stoichiometry to achieve the best results.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 80 | 10 | 75 |
| 2 | 100 | 10 | 86 |
| 3 | 120 | 10 | 82 |
| 4 | 100 | 5 | 68 |
| 5 | 100 | 15 | 86 |
This efficient, safe, and non-toxic synthetic method demonstrates the potential of microwave technology for producing various [2.2]paracyclophane derivatives with high yields. researchgate.netresearchgate.net
Synthesis of Key Intermediates for this compound
The synthesis of this compound relies on the effective preparation of several key precursor molecules. The primary starting material for common synthetic routes is 2,5-dichloro-p-xylene, which undergoes a series of transformations to build the foundational structure necessary for the final dimerization step.
Synthesis of 2,5-Dichloro-p-xylene
A foundational intermediate, 2,5-dichloro-p-xylene, is typically synthesized through the direct chlorination of p-xylene (B151628). guidechem.comgoogle.com This electrophilic substitution reaction is conducted in the presence of a Lewis acid catalyst. guidechem.com
Reaction Scheme: p-xylene + 2 Cl₂ --(Catalyst)--> 2,5-dichloro-p-xylene + 2 HCl
Common catalysts for this reaction include iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). guidechem.com To improve the yield and selectivity for the 2,5-dichloro isomer, a catalyst system comprising halides of iron or antimony along with an organic sulfur compound co-catalyst can be employed. google.com The reaction conditions, such as temperature and the molar ratio of chlorine to p-xylene, are controlled to favor the formation of the desired dichlorinated product over mono-chlorinated or more highly chlorinated derivatives. google.com Purification of the crude product is often achieved through distillation or recrystallization from a suitable solvent like isopropanol. guidechem.comgoogle.com
| Starting Material | Reagent | Catalyst System | Typical Conditions | Purification Method |
|---|---|---|---|---|
| p-Xylene | Chlorine (Cl₂) | FeCl₃, AlCl₃, or Iron/Antimony halides with sulfur co-catalyst guidechem.comgoogle.com | Controlled temperature (e.g., 0-10°C), molar ratio of Cl₂ to p-xylene approx. 2:1 google.com | Distillation and/or Recrystallization (e.g., from isopropanol) google.com |
Synthesis of 1-(bromomethyl)-2,5-dichloro-4-methylbenzene
The next crucial step involves the selective bromination of one of the methyl groups of 2,5-dichloro-p-xylene. A modern, environmentally friendly protocol utilizes a hydrogen peroxide-hydrobromic acid (H₂O₂–HBr) system. beilstein-journals.orgnih.gov This method is considered a "green" alternative to traditional bromination techniques that use toxic and difficult-to-handle molecular bromine, while also avoiding the generation of corrosive HBr gas as a byproduct. beilstein-journals.org
The reaction proceeds with high yield and selectivity for the monobrominated product, 1-(bromomethyl)-2,5-dichloro-4-methylbenzene. beilstein-journals.org This approach is advantageous as it is both organic-waste-free and organic-solvent-free. nih.gov
| Starting Material | Brominating Agent | Solvent | Key Advantages | Product |
|---|---|---|---|---|
| 2,5-Dichloro-p-xylene | H₂O₂–HBr system beilstein-journals.org | Water beilstein-journals.org | High yield and selectivity, organic-waste-free, organic-solvent-free beilstein-journals.orgnih.gov | 1-(bromomethyl)-2,5-dichloro-4-methylbenzene beilstein-journals.org |
Synthesis of 2,5-dichloro-(4-methylbenzyl)trimethylammonium bromide
The final key intermediate before the dimerization step is a quaternary ammonium salt. 1-(bromomethyl)-2,5-dichloro-4-methylbenzene is reacted with trimethylamine (B31210) to yield 2,5-dichloro-(4-methylbenzyl)trimethylammonium bromide. beilstein-journals.org This salt is the direct precursor used in the subsequent Winberg elimination–dimerization reaction to form the target [2.2]paracyclophane structure. beilstein-journals.orgresearchgate.net This intermediate is then typically converted to its hydroxide form in situ during the dimerization process. beilstein-journals.org
Stereochemical Aspects and Chirality of 2.2 Paracyclophane Systems
Planar Chirality in [2.2]Paracyclophane Systems
[2.2]Paracyclophane derivatives serve as a quintessential example of molecules exhibiting planar chirality. dicp.ac.cn This type of chirality arises not from a stereocenter or a chiral axis, but from the arrangement of substituents in a plane. In the case of substituted [2.2]paracyclophanes, the restricted rotation of the benzene (B151609) rings relative to each other, a consequence of the short ethylene (B1197577) bridges, creates a chiral plane. rsc.org
The introduction of one or more substituents onto the aromatic rings of the [2.2]paracyclophane scaffold breaks the molecule's symmetry, leading to the existence of non-superimposable mirror images, or enantiomers. researchgate.net The stereochemical descriptor for these enantiomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, adapted for planar chirality. A pilot atom is selected outside the chiral plane, and the sequence of atoms in the plane is traced. The direction of this sequence determines the (Rp) or (Sp) configuration.
The rigid and well-defined structure of the [2.2]paracyclophane skeleton makes it an excellent scaffold for the design of chiral ligands and catalysts for asymmetric synthesis. researchgate.netrsc.org The unique electronic properties stemming from the through-space π-π interactions between the stacked rings also contribute to their utility in various applications. researchgate.net
Enantiomer Separation and Resolution Strategies
The synthesis of enantiomerically pure [2.2]paracyclophanes is crucial for their application in asymmetric catalysis and materials science. beilstein-journals.org Various strategies have been developed to separate the enantiomers of racemic [2.2]paracyclophane derivatives.
Kinetic resolution is a powerful technique for separating enantiomers by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. beilstein-journals.org
Several catalytic systems have been successfully employed for the kinetic resolution of [2.2]paracyclophane derivatives:
Palladium-Catalyzed Reactions: Palladium catalysts have been effectively used in the kinetic resolution of [2.2]paracyclophane aldimines and N-sulfonylimines through the enantioselective addition of arylboronic acids. dicp.ac.cnrsc.org These methods can provide both the enantioenriched unreacted starting material and the chiral product with high selectivity factors. dicp.ac.cn
Chiral Isothiourea-Catalyzed Acylation: The kinetic resolution of 4-hydroxy[2.2]paracyclophane has been achieved through acylation with isobutyric anhydride, catalyzed by a chiral isothiourea. This method allows for the isolation of both the unreacted alcohol and the acylated product with good enantiomeric excesses. beilstein-journals.org
Rhodium-Catalyzed Reactions: Chiral rhodium catalysts have been utilized for the kinetic resolution of monosubstituted [2.2]paracyclophanes via asymmetric cyclopropanation. nih.gov
A summary of selected kinetic resolution methodologies is presented in the table below.
| [2.2]Paracyclophane Derivative | Catalyst/Reagent | Reaction Type | Selectivity Factor (s) |
| [2.2]Paracyclophane aldimines | Palladium complex | Arylation with arylboronic acids | Up to 368 |
| [2.2]Paracyclophane-derived cyclic N-sulfonylimines | Palladium complex | Addition of arylboronic acids | Up to 128 |
| 4-Hydroxy[2.2]paracyclophane | Chiral isothiourea | Acylation | ~20 |
| Monosubstituted [2.2]paracyclophanes | Chiral rhodium catalyst | Cyclopropanation | Up to 20 |
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the analytical and preparative separation of enantiomers of [2.2]paracyclophane derivatives. phenomenex.com Chiral HPLC columns are packed with a chiral material that interacts differently with the two enantiomers, leading to different retention times and thus their separation. phenomenex.comnih.gov
The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and frequently used for a broad range of chiral compounds, including [2.2]paracyclophanes. pharmafocusamerica.com The separation can be performed in different modes, including normal-phase, reversed-phase, and polar organic modes, by selecting the appropriate mobile phase. pharmafocusamerica.comsigmaaldrich.com
Besides HPLC, classical resolution methods involving the formation of diastereomers are also employed. This involves reacting the racemic [2.2]paracyclophane with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can be separated by conventional techniques like crystallization or chromatography. Subsequently, the chiral resolving agent is cleaved to yield the pure enantiomers of the [2.2]paracyclophane. For instance, the optical resolution of 4,12-dibromo-7,15-diformyl[2.2]paracyclophane has been successfully achieved using the diastereomer method. researchgate.net
Organocatalytic Desymmetrization of Prochiral Paracyclophane Precursors
An alternative and often more efficient strategy for obtaining enantiomerically pure [2.2]paracyclophanes is the desymmetrization of prochiral or meso precursors. nih.govresearchgate.net This approach avoids the 50% theoretical yield limitation of kinetic resolution. researchgate.net Organocatalysis has emerged as a powerful tool for achieving such transformations.
The desymmetrization of prochiral diformyl[2.2]paracyclophanes has been accomplished using N-heterocyclic carbene (NHC) organocatalysts. researchgate.netnih.gov This metal-free method allows for the enantioselective transformation of one of the two identical functional groups in the prochiral starting material, leading to the formation of a planar chiral product with high enantiomeric excess. researchgate.net This strategy has been successfully applied to both pseudo-para and pseudo-gem diformyl derivatives. researchgate.netnih.gov
Furthermore, biocatalytic desymmetrization has also been explored. For example, lipases have been used for the desymmetrization of prochiral diols of [2.2]paracyclophanes, providing access to enantioenriched planar chiral building blocks. chemrxiv.org
The table below summarizes key findings in the organocatalytic desymmetrization of [2.2]paracyclophane precursors.
| Prochiral Precursor | Catalyst | Reaction Type | Product Enantiomeric Excess (ee) |
| Diformyl[2.2]paracyclophanes | N-Heterocyclic Carbene (NHC) | Intramolecular Cannizzaro reaction | High |
| Diamido[2.2]paracyclophanes | Chiral catalyst | Asymmetric electrophilic substitution | Not specified |
| Dibromo[2.2]paracyclophanes | Chiral rhodium catalyst | Asymmetric cyclopropanation | 78–98% |
Control of Other Chiralities (Axial, Helicity, Twist) by Planar Chirality of Paracyclophane Skeletons
The well-defined and rigid planar chirality of the [2.2]paracyclophane skeleton can be effectively used to control other elements of chirality, such as axial chirality and helicity, in molecules containing this scaffold. rsc.orgresearchgate.net This transfer of chirality from the planar unit to other parts of the molecule is of great interest for the design of complex chiral architectures and functional materials. rsc.org
For instance, when π-conjugated systems like oligo(o-phenylenes) are attached to a planar chiral [2.2]paracyclophane, the planar chirality of the paracyclophane can dictate the rotational preference between the phenylene rings, leading to the formation of a one-handed helical structure. rsc.orgrsc.org The (Sp)-planar chirality of the [2.2]paracyclophane can induce (M)-helicity in the appended oligo(o-phenylene) chain. rsc.org
Similarly, in X-shaped molecules where di(methoxy)terphenyl units are stacked on the central benzene rings of a [2.2]paracyclophane, the planar chirality of the paracyclophane moiety can control the axial chirality of the terphenyl units. researchgate.net This control can be temperature-dependent, with free rotation at room temperature and fixed propeller-like chirality at low temperatures. researchgate.net This phenomenon has been exploited in the development of materials with circularly polarized luminescence (CPL). researchgate.netrsc.org
Spectroscopic and Analytical Characterization of 4,7,12,15 Tetrachloro 2.2 Paracyclophane and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of 4,7,12,15-tetrachloro[2.2]paracyclophane provides definitive evidence for its formation. nih.gov The constrained geometry of the [2.2]paracyclophane system, where two benzene (B151609) rings are held in close proximity by ethylene (B1197577) bridges, results in a distinctive spectral pattern. The aromatic protons are shielded by the ring current of the opposing deck, causing them to appear at a higher field (lower ppm) than typical aromatic protons. Similarly, the ethylene bridge protons experience complex shielding and deshielding effects.
The structure of the 4,7,12,15-tetrachloro isomer is confirmed by the specific chemical shifts and splitting patterns observed for the ethylene bridge protons. nih.gov
Interactive Table: ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Ar-H) | 6.64 (s, 4H) |
Note: Data extracted from spectral images presented in Pan, D., Wang, Y., & Xiao, G. (2016). nih.govresearchgate.net
Complementing the ¹H NMR data, the ¹³C NMR spectrum confirms the carbon skeleton of this compound. The spectrum shows distinct signals for the aromatic carbons and the aliphatic carbons of the ethylene bridges. The chemical shifts of the aromatic carbons are influenced by the chlorine substituents and the unique electronic environment created by the stacked ring system. The structure of the product is confirmed by comparing the spectral data with reported results. nih.gov
Interactive Table: ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-Cl) | 131.7 |
| Aromatic (C-H) | 133.5 |
| Aromatic (Quaternary, bridge-connected) | 139.0 |
Note: Data extracted from spectral images presented in Pan, D., Wang, Y., & Xiao, G. (2016). nih.govresearchgate.net
While the parent tetrachloro compound lacks fluorine, advanced NMR techniques are vital for characterizing fluorinated analogues such as octafluoro[2.2]paracyclophane. ¹⁹F NMR is particularly powerful for analyzing these derivatives due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus. magritek.comnih.gov
In studies of mono- and di-substituted octafluoro[2.2]paracyclophane derivatives, advanced techniques like ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) and ¹⁹F-¹⁹F Correlation Spectroscopy (COSY) are employed for unambiguous signal assignment. nih.gov These methods reveal through-space and through-bond correlations, which are essential for determining the precise substitution pattern. nih.gov Furthermore, analysis of ¹⁹F-¹⁹F coupling constants provides detailed insights into the conformational preferences of the molecule. conicet.gov.ar The magnitude of these couplings can indicate the relative orientation of the fluorine atoms and how the paracyclophane decks are skewed in response to substituent effects. conicet.gov.ar This level of detailed structural analysis is critical for understanding the chemistry of these highly fluorinated systems. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation patterns. Using electron impact ionization (EI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ is measured. nih.gov
The molecular formula of the compound is C₁₆H₁₂Cl₄. The expected molecular weight can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl). The presence of four chlorine atoms leads to a characteristic isotopic pattern for the molecular ion peak, resulting from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This distinctive pattern provides unambiguous confirmation of the number of chlorine atoms in the molecule.
Chiroptical Spectroscopy
While this compound is an achiral molecule due to its D₂h symmetry, many of its derivatives exhibit planar chirality. frontiersin.orgnih.gov This arises when substituents are introduced in a way that removes the molecule's planes of symmetry and center of inversion. frontiersin.org Chiroptical techniques are essential for assessing this form of stereochemistry.
Circular dichroism (CD) spectroscopy is the primary method for investigating the planar chirality of substituted [2.2]paracyclophane derivatives. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light, which is a hallmark of chiral molecules.
Studies on halogenated derivatives, such as mono- and dibromo[2.2]paracyclophanes, provide a model for understanding the chiroptical properties of this class of compounds. acs.org These chiral molecules exhibit strong and complex CD spectra with multiple Cotton effects (CEs) corresponding to the electronic transitions of the benzene chromophores. nih.govacs.org The observed CEs are primarily determined by the twisted arrangement of the two aromatic rings. acs.org
A characteristic feature in the spectra of [2.2]paracyclophanes is the "cyclophane band," a low-energy transition observed around 310 nm that arises from interplanar electronic interactions. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration (the specific spatial arrangement of the atoms) of the enantiomer being analyzed, making CD an indispensable tool for stereochemical assignment in this family of compounds. nih.govacs.org
Circularly Polarized Luminescence (CPL) Emission Studies
Circularly Polarized Luminescence (CPL) spectroscopy is a powerful tool for investigating the chiroptical properties of luminescent chiral molecules in the excited state. For compounds based on the [2.2]paracyclophane scaffold, CPL studies are crucial in understanding how the inherent planar chirality of the paracyclophane core influences the emission properties of appended fluorophores. While this compound itself is not typically studied for its CPL properties due to a lack of significant luminescence, its derivatives, where the chloro groups are replaced by chromophoric units, have been the focus of extensive research in this area. The rigid and chiral arrangement of the two aromatic decks in 4,7,12,15-tetrasubstituted [2.2]paracyclophane provides a unique platform for creating materials with strong CPL activity.
The primary measure of CPL is the luminescence dissymmetry factor (g_lum), which is analogous to the g_abs factor in circular dichroism and quantifies the differential emission of left and right circularly polarized light. Researchers have successfully synthesized a variety of CPL-active materials by functionalizing the 4,7,12,15-positions of the [2.2]paracyclophane core with various π-conjugated systems. These studies have demonstrated that the planar chirality of the [2.2]paracyclophane skeleton can effectively induce CPL in the attached fluorophores.
Detailed Research Findings
Recent studies have explored the CPL properties of several derivatives of 4,7,12,15-tetrasubstituted [2.2]paracyclophane, showcasing the versatility of this scaffold in designing CPL-active materials.
One area of investigation involves the synthesis of optically active π-conjugated oligo(p-phenylene ethynylene) dimers attached to the planar chiral 4,7,12,15-tetrasubstituted [2.2]paracyclophane framework. acs.org The chiroptical properties of these molecules were examined in both solution and various aggregated states, such as spin-coated and drop-cast films. acs.org Remarkably, in the aggregated state, these compounds exhibited exceptionally high g_lum values, reaching up to 0.27, which is among the highest reported for organic molecules in a self-assembled system. acs.org This significant enhancement in CPL is attributed to the highly ordered, X-shaped structure imposed by the planar chiral [2.2]paracyclophane core. acs.org
Another class of derivatives involves the incorporation of boron-nitrogen (B-N) heteroarenes onto the [2.2]paracyclophane scaffold. bohrium.comnih.gov These planar chiral B-N heteroarenes represent a novel family of CPL emitters. bohrium.comnih.gov They have been shown to exhibit strong CPL signals and high fluorescence quantum yields, with g_lum values reaching up to 5.0 × 10⁻³ and quantum yields as high as 73% in solution. bohrium.comnih.gov These findings underscore the potential of combining the unique electronic properties of B-N doped polycyclic aromatic hydrocarbons with the rigid chirality of the [2.2]paracyclophane framework to create efficient CPL materials.
Furthermore, the integration of planar chiral [2.2]paracyclophane-based ligands into metal-organic frameworks (MOFs) has emerged as a promising strategy to enhance CPL activity. chinesechemsoc.org Zirconium-based MOFs constructed from tetracarboxylate derivatives of 4,7,12,15-tetrasubstituted [2.2]paracyclophane have been shown to exhibit significantly amplified CPL signals compared to the free ligands. chinesechemsoc.org These MOFs displayed strong CPL emissions with |g_lum| values up to 8.3 × 10⁻³ and impressive photoluminescence quantum yields (Φ_PL) of up to 87%. chinesechemsoc.org The rigid framework of the MOF serves to inhibit aggregation-caused quenching, which is often observed for [2.2]paracyclophane derivatives in the solid state, while also enhancing the dissymmetry of the luminescence. chinesechemsoc.org
The following table summarizes the key CPL data for some representative derivatives of 4,7,12,15-tetrasubstituted [2.2]paracyclophane.
| Derivative Class | g_lum Value | Quantum Yield (Φ) | Emission Wavelength (nm) | State | Reference |
|---|---|---|---|---|---|
| Oligo(p-phenylene ethynylene) Dimer | up to 0.27 | Not specified | Not specified | Aggregate | acs.org |
| Boron-Nitrogen Heteroarene | up to 5.0 × 10⁻³ | up to 73% | Not specified | Solution | bohrium.comnih.gov |
| Zr(IV) Metal-Organic Framework | up to 8.3 × 10⁻³ | up to 87% | ~445 and ~480 | Solid (MOF) | chinesechemsoc.org |
These studies collectively highlight the importance of the 4,7,12,15-tetrasubstituted [2.2]paracyclophane core as a powerful chiral scaffold for the development of advanced CPL materials with tunable properties. The ability to introduce a wide range of fluorophores at the four substitution points allows for the systematic investigation of structure-property relationships and the rational design of materials with tailored chiroptical responses.
Computational and Theoretical Investigations of 2.2 Paracyclophane Systems
Density Functional Theory (DFT) Calculations for Mechanistic Studies
Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms involving [2.2]paracyclophane systems. These studies provide insights into transition states, reaction intermediates, and the origins of selectivity, which are often difficult to probe experimentally.
Recent research has employed DFT calculations to understand the enantioselectivity in reactions involving strained dehydro-[2.2]-paracyclophane intermediates. For instance, in the asymmetric copper(I)-catalyzed alkynylation of these intermediates, DFT calculations have suggested that the enantioselectivity is determined by the complexation of the aryne with a chiral copper(I) acetylide and the subsequent insertion reaction. This highlights the predictive power of DFT in designing and optimizing stereoselective syntheses of planar chiral paracyclophanes.
Furthermore, mechanistic studies on the nitration of [2.2]paracyclophane have been aided by computational analysis. The unexpected formation of rearranged products like 4-hydroxy-5-nitro[2.2]metaparacyclophane is rationalized by considering the stability of reaction intermediates. Protonation of the [2.2]paracyclophane ring at a bridgehead carbon leads to a Wheland intermediate, which can rearrange to relieve strain energy. This rearrangement pathway, elucidated through computational modeling, explains the formation of the observed metaparacyclophane product. beilstein-journals.org
The following table summarizes key applications of DFT in mechanistic studies of [2.2]paracyclophane reactions.
| Reaction Type | Computational Finding | Significance |
| Asymmetric Catalysis | Enantioselectivity determined by aryne-catalyst complexation and insertion. | Guides the design of chiral catalysts for synthesizing enantiopure paracyclophanes. |
| Electrophilic Aromatic Substitution (Nitration) | Rearrangement of Wheland intermediates to relieve strain energy explains product formation. beilstein-journals.org | Provides a mechanistic rationale for unexpected reaction outcomes. beilstein-journals.org |
| Palladium-Catalyzed Fluorination | In situ ligand modification and the geometry of the LPd(vinyl)F complex control regioselectivity. | Explains the role of additives in improving reaction efficiency and selectivity. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of [2.2]paracyclophane systems. The close proximity of the two benzene (B151609) rings leads to significant through-space π-π interactions, which are heavily influenced by substitution.
In 4,7,12,15-tetrachloro[2.2]paracyclophane, the electron-withdrawing nature of the chlorine atoms is expected to significantly alter the electronic properties compared to the parent compound. Quantum chemical calculations can quantify these effects on the frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity. These calculations are crucial for designing novel [2.2]paracyclophane-based materials for applications in electronics and optoelectronics. nih.gov
Ab initio calculations have been successfully used to assign the vibrational modes of substituted paracyclophanes. For example, in a study of a single 4,7,12,15-tetrakis[2.2]paracyclophane molecule, inelastic electron tunneling spectroscopy (IETS) combined with theoretical calculations allowed for the detailed assignment of vibrational modes. nih.gov This approach can be extended to this compound to understand its vibrational spectrum and how the chlorine substituents affect the molecular vibrations.
The following table presents a comparison of calculated electronic properties for [2.2]paracyclophane and a hypothetical representation of how tetrachlorination might influence these properties, based on general principles of electronic effects.
| Property | [2.2]Paracyclophane (Calculated) | This compound (Predicted Trend) |
| HOMO Energy | Higher | Lower |
| LUMO Energy | Higher | Lower |
| HOMO-LUMO Gap | Larger | Smaller |
| Ionization Potential | Lower | Higher |
| Electron Affinity | Lower | Higher |
Molecular Dynamics Simulations in Paracyclophane Research
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of [2.2]paracyclophane systems, including their conformational changes and interactions with their environment over time. While specific MD studies on this compound are not widely reported, simulations on related chlorinated aromatic compounds offer valuable insights.
For instance, MD simulations have been performed on tetrachloro p-xylene (B151628) and tetrachloro m-xylene, which are precursors and structural components related to chlorinated paracyclophanes. researchgate.netbeilstein-journals.org These simulations, often coupled with DFT for parameterization, can investigate intermolecular interactions, packing in the solid state, and behavior in solution. Such studies can help in understanding the properties of materials derived from this compound, such as parylene D, a polymeric coating with important industrial applications. beilstein-journals.org
The primary applications of MD simulations in the context of paracyclophane research include:
Conformational Sampling: Exploring the accessible conformations of the paracyclophane scaffold and the influence of substituents on its flexibility.
Solvent Effects: Understanding how the solvent environment affects the structure and dynamics of the molecule.
Polymer Properties: Simulating the behavior of polymers derived from paracyclophanes, such as their thermal and mechanical properties.
Conformational Analysis and Steric Strain in Chlorinated [2.2]Paracyclophanes
The defining feature of [2.2]paracyclophane is its significant strain energy, arising from the distortion of the benzene rings from planarity and the eclipsed arrangement of the ethylene (B1197577) bridges. researchgate.net DFT calculations have been instrumental in quantifying this strain. The total strain energy of [2.2]paracyclophane is estimated to be around 31 kcal/mol. nih.gov
The introduction of four chlorine atoms in this compound introduces additional steric and electronic factors that influence its conformation and strain. The chlorine atoms, being larger than hydrogen, will increase the steric hindrance between the two decks. This can potentially lead to a slight increase in the ring-to-ring distance or further distortion of the benzene rings to accommodate the bulky substituents.
Computational methods allow for a detailed analysis of these conformational changes. Geometry optimization using DFT can predict the most stable conformation of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. The strain energy can be calculated using homodesmotic reactions or other theoretical approaches, allowing for a quantitative comparison with the parent [2.2]paracyclophane. researchgate.net The presence of substituents on the aromatic rings of [2.2]paracyclophane leads to the possibility of planar chirality. researchgate.net
The following table summarizes key structural parameters for [2.2]paracyclophane and the expected changes upon tetrachlorination.
| Parameter | [2.2]Paracyclophane (Experimental/Calculated) | This compound (Predicted Change) |
| Ring-to-Ring Distance | ~3.09 Å | Slight increase |
| Benzene Ring Bend Angle | ~12.6° | Potential increase |
| Ethylene Bridge C-C Bond Length | ~1.59 Å | Minor change |
| Total Strain Energy | ~31 kcal/mol | Increase |
Derivatization and Functionalization Strategies for 2.2 Paracyclophanes
Introduction of Additional Substituents via Directed Functionalization
The introduction of further substituents onto the 4,7,12,15-tetrachloro[2.2]paracyclophane core allows for the fine-tuning of its chemical and physical properties. Directed functionalization strategies are crucial for achieving regioselectivity on the already substituted aromatic rings.
Selective Lithiation and Quenching Reactions
While extensive research on the selective lithiation of the parent [2.2]paracyclophane exists, specific studies detailing the selective lithiation and subsequent quenching of this compound are not extensively reported in the available literature. In principle, the chlorine atoms could act as directing groups for ortho-lithiation. However, the electron-withdrawing nature of the four chlorine atoms significantly deactivates the aromatic rings, making them less susceptible to electrophilic attack and potentially complicating standard lithiation procedures. Further research is needed to explore suitable conditions and reagents to achieve selective lithiation of this electron-deficient system.
Transannular Directed Regioselective Reactions
Transannular directing effects are a hallmark of [2.2]paracyclophane chemistry, where a substituent on one ring influences the reactivity and regioselectivity of reactions on the opposing ring. For this compound, the chlorine atoms could theoretically exert a transannular influence on further substitutions. However, detailed studies focusing on leveraging these potential transannular directing effects for regioselective reactions on this specific compound are not readily found in the current body of scientific literature. The interplay between the electronic effects of the four chlorine atoms and the inherent strain of the cyclophane system would likely lead to complex reactivity patterns that warrant further investigation.
Formation of Poly-Substituted [2.2]Paracyclophane Analogues
The synthesis of poly-substituted [2.2]paracyclophane analogues often starts from appropriately substituted precursors rather than the post-functionalization of a pre-formed cyclophane. While methods exist for preparing tetrasubstituted [2.2]paracyclophanes, the further substitution of this compound to create analogues with more than four substituents is a synthetically challenging endeavor. researchgate.net The steric hindrance and electronic deactivation imposed by the existing chlorine atoms would necessitate harsh reaction conditions, which could risk the integrity of the strained cyclophane framework.
Preparation of Hybrid Systems Incorporating the [2.2]Paracyclophane Scaffold
The rigid and well-defined three-dimensional structure of the [2.2]paracyclophane unit makes it an attractive building block for the construction of complex hybrid molecular systems. Porphyrin-paracyclophane conjugates, for instance, have been synthesized to create scaffolds for bimetallic complexes with fixed distances between metal centers. researchgate.netrsc.org These syntheses, however, typically involve the coupling of a functionalized (e.g., brominated or boronylated) paracyclophane with another molecular entity.
For this compound, its incorporation into hybrid systems would likely proceed through functionalization of the chlorine atoms, for example, via cross-coupling reactions. This would allow for the covalent linking of the tetrachloroparacyclophane core to other molecular components, opening avenues for the development of novel materials with tailored electronic and photophysical properties. However, specific examples of such hybrid systems derived directly from this compound are not prominently featured in the reviewed literature.
Advanced Research Applications of 2.2 Paracyclophane Derivatives in Chemical Science
Role as a Precursor in Materials Research
The structural rigidity and thermal stability of the [2.2]paracyclophane core make it an excellent building block for high-performance polymers. The tetrachlorinated derivative is a key starting material in the synthesis of a specialized polymer widely used in the electronics and biomedical fields.
4,7,12,15-Tetrachloro[2.2]paracyclophane is the direct precursor to Parylene D, a high-performance conformal coating material. The synthesis of this precursor is a critical step that has been optimized for efficiency and environmental considerations. While direct chlorination of the parent [2.2]paracyclophane is a theoretical route, it is often impractical due to the difficulty in obtaining a pure, polysubstituted product without extensive purification beilstein-journals.org.
A more convenient and widely reported protocol starts from 2,5-dichloro-p-xylene (B72462) beilstein-journals.orgresearchgate.net. This multi-step synthesis avoids the challenges of direct electrophilic substitution. The primary pathway involves two key transformations: a bromination step followed by a dimerization step beilstein-journals.org.
Step 1: Bromination The first step is the bromination of the starting material, 2,5-dichloro-p-xylene, to produce 1-(bromomethyl)-2,5-dichloro-4-methylbenzene. Traditional bromination methods often use molecular bromine, which presents handling and environmental challenges beilstein-journals.org. An improved, greener method utilizes a hydrogen peroxide-hydrobromic acid (H₂O₂–HBr) system in water. This approach is free of organic solvents and waste, making it an environmentally friendly alternative beilstein-journals.orgresearchgate.net.
Step 2: Winberg Elimination-Dimerization The second key step is the Winberg elimination–dimerization of an intermediate derived from 1-(bromomethyl)-2,5-dichloro-4-methylbenzene. The intermediate, 2,5-dichloro-(4-methylbenzyl)trimethylammonium bromide, undergoes dimerization to form the final this compound product. A significant improvement in this step involves using an aqueous sodium hydroxide (B78521) solution for anion exchange, which has been shown to double the product yield to around 35% compared to methods using silver oxide beilstein-journals.org. The presence of a polymerization inhibitor is also crucial during this stage researchgate.net.
| Step | Reaction | Key Reagents | Starting Material | Product | Reported Yield |
|---|---|---|---|---|---|
| 1 | Bromination | H₂O₂–HBr | 2,5-dichloro-p-xylene | 1-(bromomethyl)-2,5-dichloro-4-methylbenzene | High |
| 2 | Winberg Elimination-Dimerization | Aqueous NaOH | 2,5-dichloro-(4-methylbenzyl)trimethylammonium bromide | This compound | ~35% |
Applications in Asymmetric Catalysis
The rigid structure of [2.2]paracyclophane, when appropriately substituted, gives rise to planar chirality. This feature is highly sought after for the design of chiral ligands and catalysts for asymmetric synthesis, a field focused on creating single enantiomers of chiral molecules.
The [2.2]paracyclophane scaffold is a privileged framework in asymmetric catalysis dicp.ac.cnchemrxiv.org. Its conformational rigidity and well-defined three-dimensional structure allow for the effective transfer of chiral information during a chemical reaction. The substitution pattern on the aromatic rings dictates the molecule's chirality and steric environment, making it a tunable platform for ligand design rsc.org. Various types of chiral ligands, including those with phosphine, oxazoline, and N-heterocyclic carbene functionalities, have been developed based on the [2.2]paracyclophane core dicp.ac.cnrsc.org. These ligands have been successfully employed in a range of metal-catalyzed asymmetric reactions rsc.org.
The this compound molecule possesses this key structural feature of planar chirality researchgate.net. The presence of four chlorine atoms modifies the electronic properties of the benzene (B151609) rings and provides specific steric bulk. While the general class of planar chiral [2.2]paracyclophanes is a cornerstone in the development of asymmetric catalysts, the direct use of this compound as a starting material for synthesizing widely-used, named ligands is not extensively detailed in the available literature. However, its inherent chirality makes it a potential candidate for future development in this area. The synthesis of other tetrasubstituted [2.2]paracyclophanes, such as those derived from dibromo[2.2]paracyclophane, has been explored for creating modular chiral building blocks researchgate.net.
Catalysts derived from the [2.2]paracyclophane framework have proven effective in a variety of stereoselective transformations. These reactions are fundamental in producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries. Examples of such transformations include the asymmetric addition of organozinc reagents to aldehydes and imines, hydroboration, and C-H activation reactions dicp.ac.cnrsc.orgchemrxiv.org.
For instance, nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones has been achieved with high yields and enantioselectivity using [2.2]paracyclophane-derived oxazole-pyrimidine ligands dicp.ac.cn. Similarly, copper-carbene complexes based on a chiral [2.2]paracyclophane have been used for the enantioselective conjugate addition of boron to α,β-unsaturated ketones rsc.org. The success of these catalysts stems from the well-defined chiral pocket created by the rigid paracyclophane backbone, which effectively controls the stereochemical outcome of the reaction jku.atdicp.ac.cn.
| Catalyst Type | Transformation | Metal Center | Key Feature |
|---|---|---|---|
| [2.2]Paracyclophane-Oxazole-Pyrimidine | Asymmetric 1,2-reduction | Nickel | High yield and enantioselectivity (ee) |
| [2.2]Paracyclophane-N-heterocyclic Carbene | Asymmetric β-boration | Copper | Good yields and enantioselectivities |
| [2.2]Paracyclophane-based Phosphines | Various (e.g., hydrogenation) | Rhodium, Ruthenium, etc. | Versatile ligand class |
Utilization in Advanced Optical and Electronic Materials Research
The unique electronic properties of [2.2]paracyclophane, arising from the close proximity and interaction of its two benzene rings, make it an attractive component for advanced materials. When combined with its inherent chirality, it becomes a powerful scaffold for developing materials with specialized chiroptical properties.
The rigid, chiral framework of substituted [2.2]paracyclophanes is an excellent platform for constructing molecules that exhibit circularly polarized luminescence (CPL) rsc.orgfrontiersin.org. CPL is an emission phenomenon analogous to circular dichroism in absorption and has potential applications in 3D displays, optical data storage, and security inks. The paracyclophane scaffold serves to hold fluorescent groups (fluorophores) in a fixed, chiral arrangement, which is essential for producing a strong CPL signal rsc.org.
Research has shown that incorporating the [2.2]paracyclophane unit into dyes can lead to materials with large Stokes shifts and improved fluorescence properties mdpi.com. For example, chiral polymers based on vinyl[2.2]paracyclophane have been copolymerized with emissive monomers to create polymers that demonstrate CPL properties mdpi.com. In another study, novel boron-nitrogen doped polyaromatic hydrocarbons were synthesized based on a chiral, tetrasubstituted [2.2]paracyclophane core, resulting in compounds with high fluorescence quantum yields and intense CPL signals nih.gov. This work notably started from 4,7,12,15-tetrabromo[2.2]paracyclophane, a closely related analogue of the tetrachloro derivative, highlighting the utility of the 4,7,12,15-substitution pattern for creating advanced optical materials nih.gov. While specific examples detailing the use of this compound in chiroptical emitters are not prominent, its structural similarity to demonstrated precursors suggests its potential in this field.
Integration into Conjugated Molecules and Polymers for Optoelectronic Studies
The unique three-dimensional structure of [2.2]paracyclophane (PCP) derivatives, including this compound, makes them intriguing components for optoelectronic materials. mdpi.comresearchgate.net The core principle behind their use is the through-space electronic communication between the two π-stacked benzene rings, which can be modulated by substituents. mdpi.com In the case of this compound, the chlorine atoms act as electron-withdrawing groups. When this unit is incorporated into a larger conjugated system, such as a polymer, it can influence the material's electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Research in this area focuses on creating internal charge transfer (ICT) characteristics by substituting the paracyclophane decks with both electron-donating and electron-accepting groups. uiowa.edu While specific studies detailing the polymerization of this compound are not prevalent, the established principles of PCP chemistry allow for clear extrapolation. By functionalizing the tetrachloro-scaffold, it can be integrated into polymer backbones, where its inherent electronic properties and rigid structure can be exploited.
The primary research findings in the broader field of PCP-based optoelectronics are summarized below:
| Feature | Description | Implication for Optoelectronic Materials |
| Through-Space Conjugation | The close proximity of the two benzene rings (~3.09 Å) allows for electronic interaction between them, distinct from traditional through-bond conjugation. mdpi.com | Creates unique photophysical properties and alters the electronic structure compared to planar aromatic analogues. mdpi.com |
| Internal Charge Transfer (ICT) | Substitution of the PCP decks with donor and acceptor groups can induce charge transfer from one ring to the other upon photoexcitation. uiowa.edu | Leads to materials with tunable fluorescence, large Stokes shifts, and sensitivity to environmental polarity. mdpi.com |
| Planar Chirality | Appropriately substituted PCPs are chiral, which can be exploited to create materials that interact with circularly polarized light. mdpi.comresearchgate.net | Enables the development of materials for chiroptical devices and circularly polarized luminescence (CPL) applications. mdpi.comresearchgate.net |
| Structural Rigidity | The rigid, three-dimensional PCP scaffold helps to control the conformation of polymers and inhibit aggregation-caused quenching of fluorescence. chinesechemsoc.org | Improves the performance and stability of organic light-emitting diodes (OLEDs) and other solid-state devices. |
Integrating the 4,7,12,15-tetrachloro derivative would impart a strong electron-accepting character to the PCP unit, making it a valuable component for creating p-n type junctions within a single molecule or polymer chain, a fundamental concept in organic electronics.
Building Blocks for Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov Cyclophanes are a well-established class of host molecules in this field due to their inherent, pre-organized cavities. nih.govtaylorfrancis.com this compound serves as a rigid, well-defined building block for constructing more complex host-guest systems. nih.gov
The key attributes of this molecule in supramolecular chemistry include:
A Defined Cavity: The space between the two chlorinated benzene rings forms a hydrophobic cavity capable of encapsulating guest molecules.
Modified Electronics: The four electron-withdrawing chlorine atoms create an electron-deficient (π-acidic) cavity. This enhances its ability to bind electron-rich guest molecules through charge-transfer interactions.
Structural Scaffold: The rigid paracyclophane framework provides a stable and predictable geometry, allowing for the rational design of complex supramolecular architectures.
The formation of a host-guest complex can lead to significant changes in the physical and chemical properties of the guest molecule, including its stability, reactivity, and spectroscopic characteristics. taylorfrancis.com Photofunctional cyclophane systems have been designed where the encapsulation of a guest molecule can switch fluorescence on or off, or modulate other excited-state properties. rsc.org
Formation of Metal-Organic Frameworks (MOFs) Incorporating Paracyclophane Units
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. uoa.gr The use of [2.2]paracyclophane derivatives as the organic linkers has emerged as a strategy for creating MOFs with unique properties and topologies. mdpi.comresearchgate.net While the use of PCP derivatives in MOF design has been somewhat limited, notable examples exist with metals such as zirconium, copper, and cobalt. mdpi.comuoa.gr
To be used as a linker, the this compound core must first be functionalized with coordinating groups, typically carboxylates. This is often achieved by performing reactions on a brominated PCP precursor. mdpi.comresearchgate.net The resulting tetracarboxylate linkers can then be reacted with metal salts to assemble the framework.
A significant advantage of using PCP-based linkers is the ability to introduce the molecule's inherent properties, such as chirality and photoluminescence, into the bulk material in a highly ordered fashion. chinesechemsoc.org Research has shown that reticulating PCP chromophores into a rigid MOF structure can prevent the aggregation-caused quenching effect, which often diminishes the luminescence of these molecules in the solid state. chinesechemsoc.org This leads to materials with significantly boosted luminescence efficiency and high dissymmetry factors, which are crucial for chiroptical applications. chinesechemsoc.org
For example, stable zirconium-based MOFs (Zr-MOFs) have been constructed using planar-chiral PCP-tetracarboxylate linkers. chinesechemsoc.org These frameworks exhibit strong circularly polarized luminescence, with performance amplified by as much as 18- to 52-fold compared to the free linker molecules. chinesechemsoc.org Furthermore, the defined structure of PCP linkers can be used to engineer MOFs with multiple, distinct cavities, allowing for the selective hosting of different guest molecules within the same framework. uoa.gr
The table below summarizes key research findings on the use of PCP derivatives in MOFs.
| MOF System | Metal Ion | Key Finding | Reference |
| Chiral Zr-MOFs | Zirconium (IV) | Reticulation of PCP chromophores into the MOF boosts luminescence efficiency (up to 87%) and dissymmetry factors by inhibiting aggregation-caused quenching. | chinesechemsoc.org |
| 2D Coordination Polymer | Zinc (II) | A dicarboxylic PCP derivative forms a 2D polymer with zinc-carboxylate paddlewheel clusters, demonstrating their utility as linkers. | mdpi.comresearchgate.net |
| Multi-Cavity 2D MOF | Cobalt (II) | A PCP-based linker was used to construct a MOF with two different types of cavities (square and hexagonal), which could host two different guest molecules. | uoa.gr |
These examples underscore the potential of using functionalized this compound and related derivatives to create highly sophisticated MOFs with advanced functions for applications in catalysis, gas storage, and sensing.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of 4,7,12,15-Tetrachloro[2.2]paracyclophane has often involved harsh reagents and produced significant waste. nih.gov A notable advancement has been the development of a greener and more convenient protocol. nih.govmcmaster.ca This improved method utilizes a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system for the initial bromination step, making the process free of organic waste and solvents. nih.govbeilstein-journals.orgnih.gov Furthermore, the use of an aqueous sodium hydroxide (B78521) solution in the Winberg elimination-dimerization step has been shown to significantly enhance the product yield. nih.gov
Table 1: Comparison of Synthetic Protocols for this compound
| Step | Traditional Method | Improved "Green" Protocol | Key Advantages of Green Protocol |
| Bromination | Molecular bromine (Br₂) in organic solvents | H₂O₂-HBr in water | Organic-waste-free, organic-solvent-free, safer reagents |
| Dimerization | Silver oxide for anion exchange | Aqueous sodium hydroxide | Higher product yield, less expensive reagent |
Exploration of Novel Chiral Derivatizations and Their Catalytic Potential
The rigid structure of the [2.2]paracyclophane scaffold results in planar chirality when appropriately substituted, a feature that has garnered significant interest in the field of asymmetric catalysis. rsc.orgchemrxiv.orgresearchgate.net While the parent [2.2]paracyclophane is achiral, the introduction of substituents, as in this compound, creates the potential for enantiomeric forms. researchgate.net These planar chiral molecules are chemically stable and undergo racemization only at high temperatures. rsc.org
The development of novel chiral ligands and catalysts based on the [2.2]paracyclophane framework is a burgeoning area of research. rsc.orgchemrxiv.orgdicp.ac.cn Future work will likely involve the synthesis of new derivatives of this compound where the chlorine atoms are replaced with various functional groups to create a diverse library of chiral ligands. These ligands can then be coordinated with transition metals to form catalysts for a variety of asymmetric reactions, such as hydrogenations, C-C bond formations, and cycloadditions. The steric bulk and defined geometry of the paracyclophane backbone can impart high levels of stereocontrol in these catalytic processes. dicp.ac.cn
Advanced Theoretical Modeling for Predictive Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. kallipos.gr In the context of this compound, advanced theoretical modeling can provide profound insights into its structure, properties, and reactivity. Density Functional Theory (DFT) calculations, for instance, can be employed to predict the absolute configuration of chiral derivatives and to understand the electronic effects of the chloro substituents on the paracyclophane core. mdpi.com
Future research will likely see a greater integration of computational methods in the design of new catalysts and materials based on this tetrachloro-substituted paracyclophane. Molecular dynamics simulations can be used to study the interactions of these molecules in different environments, which is crucial for understanding their behavior in catalytic cycles or within a material matrix. beilstein-journals.org By predicting the properties and performance of new derivatives before their synthesis, researchers can streamline the experimental process, saving time and resources.
Expansion into Emerging Material Science Applications
The unique photophysical and electronic properties of [2.2]paracyclophane derivatives make them highly attractive for applications in material science. nih.govresearchgate.net this compound is a precursor to parylene D, a polymer known for its excellent coating properties. nih.govbeilstein-journals.org The functionalization of the [2.2]paracyclophane core opens up possibilities for creating novel materials with tailored properties.
Emerging applications for derivatives of this compound include their use as building blocks for π-stacked conjugated polymers, which are of interest for organic electronics. nih.govchemrxiv.org The defined spatial arrangement of the aromatic rings in the paracyclophane structure can lead to materials with interesting chiroptical and optoelectronic properties. researchgate.net Furthermore, the incorporation of these planar chiral units into metal-organic frameworks (MOFs) or other porous materials could lead to new materials for enantioselective separations and sensing. dicp.ac.cn The inherent biocompatibility of some parylene coatings also suggests potential applications in biomaterials and medical devices. mcmaster.camcmaster.ca
Q & A
Q. What are the optimized synthetic protocols for 4,7,12,15-tetrachloro[2.2]paracyclophane, and how do they address environmental concerns in organic synthesis?
A green synthesis method developed by Pan et al. (2016) uses H₂O₂-HBr as a brominating agent in aqueous media, eliminating organic solvents and reducing waste . Key optimizations include:
- Reaction temperature : 60°C for bromination.
- Solvent : Water instead of traditional organic solvents.
- Catalyst : NaOH replaces silver oxide in the Winberg elimination-dimerization step, improving yields to 85% . Comparative
| Method | Solvent | Catalyst | Yield (%) | Byproducts |
|---|---|---|---|---|
| Traditional | Organic | Ag₂O | ~60 | High |
| Green (Pan et al.) | Water | NaOH | 85 | Low |
| This approach enhances scalability for academic labs while aligning with green chemistry principles. |
Q. How is the planar chirality of this compound experimentally determined?
Planar chirality arises from the non-superimposable stacking of two benzene rings. Key techniques include:
- X-ray crystallography : Reveals a 19° tilt in the bridging carbons due to steric hindrance from chlorine atoms .
- NMR spectroscopy : Distinct splitting patterns in H and C spectra differentiate enantiomers .
- Computational modeling : Molecular dynamics simulations validate steric and electronic contributions to chirality . These methods are foundational for teaching stereochemistry and analyzing enantiomeric purity.
Q. What role do substituent positions play in the structural stability of halogenated [2.2]paracyclophanes?
Chlorine atoms at the 4,7,12,15 positions induce steric strain but enhance thermal stability. Key observations:
- Steric hindrance : The tilt angle (19°) minimizes Cl-Cl repulsion, stabilizing the structure .
- Thermal stability : Decomposition temperatures exceed 300°C, making the compound suitable for high-temperature applications . Comparative studies with dichloro derivatives (e.g., 4,12-dichloro[2.2]paracyclophane) show reduced strain but lower functional utility .
Advanced Research Questions
Q. How can optical resolution of this compound enantiomers be achieved for chiroptical applications?
Morisaki et al. (2014) demonstrated resolution via:
- Chiral HPLC : Using cellulose-based columns to separate (pR)- and (pS)-enantiomers .
- Circularly polarized luminescence (CPL) : Resolved enantiomers exhibit high dissymmetry factors (), making them viable for optoelectronic devices . Challenges include maintaining enantiopurity during functionalization (e.g., adding donor-acceptor groups) .
Q. What electronic properties make this compound suitable for charge-transfer studies in functional devices?
The stacked benzene rings enable through-space π-π interactions, critical for:
- Intramolecular charge transfer (ICT) : Donor-acceptor modifications (e.g., adding nitro or amino groups) alter HOMO-LUMO gaps, as shown by Bartholomew & Bazan (2002) .
- Photophysical tuning : UV-Vis spectra reveal redshifted absorption bands (Δλ ~50 nm) upon functionalization . Applications include organic LEDs and molecular sensors, though aggregation effects must be mitigated .
Q. How does steric hindrance from chlorine substituents influence reaction pathways in further derivatization?
Key considerations:
- Suzuki coupling limitations : Bulkier reactants (e.g., aryl boronic esters) face steric barriers, requiring Pd catalysts with tailored ligands .
- Byproduct formation : Competitive polymerization during dimerization is suppressed using radical inhibitors (e.g., TEMPO) .
- Regioselectivity : Electrophilic substitutions favor less hindered positions, confirmed by C NMR .
Q. What strategies address contradictions in spectroscopic data when characterizing substituted derivatives?
Discrepancies between calculated and observed NMR shifts often arise from:
- Dynamic effects : Ring flexing in solution vs. rigid X-ray structures .
- Solvent polarity : CDCl₃ vs. DMSO-d₶ alters shielding patterns for chlorine atoms . Mitigation involves cross-validating with high-resolution mass spectrometry (HRMS) and DFT calculations .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
